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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-one
CAS No.: 3506-72-7
Cat. No.: B1342289
\ J

An In-Depth Technical Guide to 4-(2-Chlorophenyl)butan-2-one: Synthesis, Characterization,
and Reactivity

Introduction

4-(2-Chlorophenyl)butan-2-one is a substituted aromatic ketone of significant interest to the
chemical and pharmaceutical research communities. Its structural framework, featuring a
reactive carbonyl group and a substituted phenyl ring, renders it a versatile intermediate for the
synthesis of more complex molecular architectures. This guide, intended for researchers,
chemists, and professionals in drug development, provides a comprehensive overview of 4-(2-
Chlorophenyl)butan-2-one, delving into its chemical properties, reliable synthetic routes,
rigorous characterization methodologies, and key chemical transformations. The content herein
is structured to provide not just procedural details but also the underlying scientific rationale,
ensuring a thorough understanding of the compound's chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to
its application in a laboratory setting. 4-(2-Chlorophenyl)butan-2-one is systematically
identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-(2-
chlorophenyl)butan-2-one.[1] Its unique Chemical Abstracts Service (CAS) registry number is
3506-72-7.[1]
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The molecular structure consists of a butan-2-one backbone where the terminal carbon is
attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Structural Formula

Caption: 2D Structural Formula of 4-(2-Chlorophenyl)butan-2-one.

The key physicochemical properties of 4-(2-Chlorophenyl)butan-2-one are summarized in the
table below. These computed properties are essential for planning reactions, purification
procedures, and analytical methods.[1]

Property Value Source
Molecular Formula C10H11CIO PubChem[1]
Molecular Weight 182.64 g/mol PubChem[1]
IUPAC Name 4-(2-chlorophenyl)butan-2-one ~ PubChem|[1]
CAS Number 3506-72-7 PubChem[1]
XLogP3 2.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 3 PubChem[1]

Synthesis of 4-(2-Chlorophenyl)butan-2-one

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts
acylation being a classic and highly effective method.[2][3][4] This approach allows for the
direct introduction of an acyl group onto an aromatic ring. For the synthesis of 4-(2-
Chlorophenyl)butan-2-one, a logical and efficient pathway involves a two-step sequence:
Friedel-Crafts acylation followed by a selective reduction.
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Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)butan-2-one.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial step involves the reaction of chlorobenzene with 4-chlorobutanoyl chloride in the
presence of a Lewis acid catalyst, typically aluminum chloride (AICI3).

e Reaction: Chlorobenzene + 4-Chlorobutanoyl Chloride — 4-Chloro-1-(2/4-
chlorophenyl)butan-1-one

o Causality of Reagent Selection:

o Chlorobenzene: Serves as the aromatic substrate. The chlorine atom is an ortho-, para-
directing deactivator. Therefore, the acylation will primarily occur at the para position due
to less steric hindrance, with a smaller amount of the ortho-substituted product.

o 4-Chlorobutanoyl Chloride: This is the acylating agent. It provides the four-carbon chain
with a reactive acyl chloride group for the electrophilic substitution and a terminal chlorine
atom for subsequent modification.

o Aluminum Chloride (AICI3): This strong Lewis acid is crucial for activating the acyl chloride.
It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic
acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic
ring.[3]

Experimental Protocol:

» To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a
reflux condenser connected to a gas outlet (to vent HCI), add anhydrous aluminum chloride
(1.1 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
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e Cool the suspension to 0°C in an ice bath.
e Add chlorobenzene (1.0 eq) to the flask.

o Slowly add 4-chlorobutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60
minutes, maintaining the temperature below 5°C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction progress by TLC.

e Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice
containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes
and separates the organic and aqueous layers.

o Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and
brine, then dry over anhydrous sodium sulfate.

 Remove the solvent under reduced pressure to yield the crude product, which will be a
mixture of ortho and para isomers. The para isomer is typically the major product and can be
separated by column chromatography or recrystallization.

Step 2: Reduction of the Aryl Ketone

The product from the Friedel-Crafts acylation is an aryl ketone. To obtain the target molecule,
4-(2-Chlorophenyl)butan-2-one, the ketone functional group must be reduced to a methylene
(CH2) group. The Clemmensen and Wolff-Kishner reductions are two classical methods for this
transformation.[5][6][7][8]

o Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and
concentrated hydrochloric acid to reduce the ketone.[7][9] It is particularly effective for aryl-
alkyl ketones that are stable in strong acid.[8]

» Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a
hydrazone by reacting the ketone with hydrazine (NzHa), followed by heating with a strong
base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][10]
[11][12] This method is suitable for substrates that are sensitive to acid.
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Choice of Method: Since the substrate contains a chlorine substituent on the aromatic ring
which is stable to both acidic and basic conditions, either method could be employed. The
Clemmensen reduction is often preferred for its operational simplicity when applicable.

Experimental Protocol (Clemmensen Reduction):

In a round-bottom flask fitted with a reflux condenser, place the 1-(2-chlorophenyl)butan-1-
one (1.0 eq) obtained from the previous step.

e Add amalgamated zinc, prepared by treating zinc granules with a mercuric chloride solution.
e Add concentrated hydrochloric acid and a co-solvent like toluene.

o Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCI
may be required during the reaction.

e Monitor the disappearance of the starting material by TLC.
 After the reaction is complete, cool the mixture, and separate the organic layer.
o Extract the aqueous layer with toluene or diethyl ether.

o Combine the organic layers, wash with water and brine, and dry over anhydrous sodium
sulfate.

 Purify the product by vacuum distillation or column chromatography to obtain pure 4-(2-
chlorophenyl)butane.

Note: The above synthesis yields the alkane. To obtain the target ketone 4-(2-
Chlorophenyl)butan-2-one, a different synthetic strategy is required. A more direct synthesis
is outlined below.

Alternative and More Direct Synthesis: Acetoacetic Ester
Synthesis

A more direct and reliable method to synthesize the target compound is via the acetoacetic
ester synthesis, which allows for the controlled formation of ketones.
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Final Product:
4-(2-Chlorophenyl)butan-2-one
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Click to download full resolution via product page
Caption: Acetoacetic ester synthesis workflow for 4-(2-Chlorophenyl)butan-2-one.
Experimental Protocol:

e Enolate Formation: Dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh
solution of sodium ethoxide. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at
room temperature to form the sodium enolate.

o Alkylation: Add 2-chlorobenzyl chloride (1.0 eq) to the enolate solution and heat the mixture
to reflux for 2-3 hours until the alkylation is complete (monitored by TLC).

» Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under
reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the
ester. Afterward, carefully acidify the mixture with dilute sulfuric acid and heat gently. Carbon
dioxide will evolve as the 3-keto acid decarboxylates to form the desired ketone.

o Workup and Purification: After cooling, extract the product with diethyl ether. Wash the
organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the
solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-
Chlorophenyl)butan-2-one.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 4-(2-Chlorophenyl)butan-2-one is
achieved through a combination of spectroscopic techniques. Each method provides unique
information about the molecule's structure.
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Technique

Expected Observations

1H NMR

- Asinglet around 9 2.1-2.2 ppm (3H) for the
methyl protons (CHs) adjacent to the carbonyl. -
Two triplets around 6 2.8-3.1 ppm (4H total),
corresponding to the two methylene groups
(CH2-CH-2), showing coupling to each other. - A
multiplet in the aromatic region (& 7.1-7.4 ppm)
for the four protons on the substituted benzene

ring.

13C NMR

- A peak at & > 200 ppm for the ketone carbonyl
carbon. - A peak around & 30 ppm for the methyl
carbon. - Peaks for the two methylene carbons
in the 6 30-50 ppm range. - Multiple peaks in the
aromatic region (6 125-140 ppm), including the

carbon bearing the chlorine atom.

IR Spectroscopy

- A strong, sharp absorption band around 1715
cm~1 characteristic of the C=0 stretch of a
ketone. - C-H stretching vibrations for the
aromatic ring just above 3000 cm~t and for the
aliphatic chain just below 3000 cm=1. - C=C
stretching bands in the 1450-1600 cm~! region
for the aromatic ring. - A C-ClI stretching band in

the fingerprint region.

Mass Spectrometry

- Amolecular ion peak (M*) at m/z 182 and an
M+2 peak at m/z 184 with an approximate
intensity ratio of 3:1, which is characteristic of
the presence of one chlorine atom. - A
prominent fragment from McLafferty
rearrangement and alpha-cleavage, such as a
peak at m/z 43 ([CHsCQ]™).

Reactivity and Synthetic Applications

The presence of both a ketone and a chlorinated aromatic ring makes 4-(2-

Chlorophenyl)butan-2-one a useful building block for further chemical modifications.
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Reduction of the Carbonyl Group

The ketone can be selectively reduced to either a secondary alcohol or completely
deoxygenated to a methylene group.

4-(2-Chlorophenyl)butan-2-one

NaBHa or LiAlHa Wolff-Kishner or Clemmensen
(Reduction to Alcohol) (Reduction to Alkane)

4-(2-Chlorophenyl)butan-2-ol 1-Chloro-2-butylbenzene
(Secondary Alcohol) (Alkane)

Click to download full resolution via product page

Caption: Key reduction pathways of 4-(2-Chlorophenyl)butan-2-one.

o Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride
(NaBHa4) in methanol or ethanol will selectively reduce the ketone to the corresponding
secondary alcohol, 4-(2-chlorophenyl)butan-2-ol. This reaction is typically fast, high-yielding,
and conducted at room temperature.

e Reduction to an Alkane: As previously discussed, the Wolff-Kishner or Clemmensen
reduction can be used to completely remove the carbonyl oxygen, yielding 1-chloro-2-
butylbenzene.[13] This transformation is valuable for synthesizing alkylbenzenes from
Friedel-Crafts acylation products, avoiding the carbocation rearrangements that can occur
during direct Friedel-Crafts alkylation.

Applications in Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are not extensively
documented in mainstream literature, its structural motif is present in various pharmacologically
active molecules. Arylbutanone scaffolds are precursors to compounds like Haloperidol, a
butyrophenone antipsychotic, although Haloperidol itself contains a 4-chlorophenyl group
attached to a different position of the butane chain.[14] Nevertheless, intermediates like 4-(2-
Chlorophenyl)butan-2-one are valuable starting materials for creating libraries of novel
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compounds for screening in drug discovery programs, particularly in neuroscience and
oncology.

Safety and Handling

While specific toxicity data for 4-(2-Chlorophenyl)butan-2-one is limited, it should be handled
with the care appropriate for a laboratory chemical. Structurally related compounds, such as 4-
(4-chlorophenyl)butan-2-one, are classified with GHS hazard statements indicating they may
cause skin and eye irritation, and respiratory irritation.[15]

GHS Hazard Statements (for related compounds): H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety glasses or goggles, and a lab coat when handling this compound.

e Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with a rich chemistry
defined by its ketone and substituted aromatic functionalities. Its synthesis, primarily achieved
through methods like the acetoacetic ester synthesis, is well within the capabilities of a
standard organic chemistry laboratory. Rigorous characterization using modern spectroscopic
methods is essential to ensure its identity and purity. The compound's reactivity, particularly at
the carbonyl group, opens up pathways to a variety of other molecules, making it a useful tool
for medicinal chemists and researchers in the broader chemical sciences. Proper safety
precautions are essential when handling this and any laboratory chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.chemistrysteps.com/friedel-crafts-acylation-eas/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12683814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12683814/
https://www.masterorganicchemistry.com/2018/08/27/the-wolff-kishner-clemmensen-and-other-sidechain-reductions/
https://m.youtube.com/watch?v=6RC8FuzILjc
https://byjus.com/chemistry/clemmensen-reduction/
https://annamalaiuniversity.ac.in/studport/download/engg/pharm/resources/BPHARM_2Y_4S_401T_Pharm.Org.Chemistry.pdf
https://www.pw.live/concepts-clemmensen-reduction
https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Wolff-Kishner_Reduction
https://www.jove.com/science-education/v/12339/aldehydes-and-ketones-to-alkanes-wolffkishner-reduction
https://www.chadsprep.com/chads-organic-chemistry-videos/clemmensen-and-wolff-kishner-reductions/
https://en.wikipedia.org/wiki/Haloperidol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_butan-2-one
https://www.benchchem.com/product/b1342289#4-2-chlorophenyl-butan-2-one-structural-formula
https://www.benchchem.com/product/b1342289#4-2-chlorophenyl-butan-2-one-structural-formula
https://www.benchchem.com/product/b1342289#4-2-chlorophenyl-butan-2-one-structural-formula
https://www.benchchem.com/product/b1342289#4-2-chlorophenyl-butan-2-one-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1342289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

